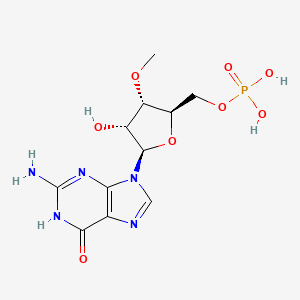

5'-Guanylic acid, 3'-O-methyl-

CAS No.: 400806-41-9

Cat. No.: VC8429410

Molecular Formula: C11H16N5O8P

Molecular Weight: 377.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400806-41-9 |

|---|---|

| Molecular Formula | C11H16N5O8P |

| Molecular Weight | 377.25 g/mol |

| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C11H16N5O8P/c1-22-7-4(2-23-25(19,20)21)24-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 |

| Standard InChI Key | JGYKGFFURACNNS-KQYNXXCUSA-N |

| Isomeric SMILES | CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |

| SMILES | COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |

| Canonical SMILES | COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5'-guanylic acid, 3'-O-methyl- is C₁₁H₁₆N₅O₈P, with a molecular weight of 401.25 g/mol . The methyl group at the 3'-position introduces steric hindrance and reduces the compound’s susceptibility to ribonuclease cleavage, a property critical for its stability in biochemical assays . Comparative analysis with unmodified GMP (C₁₀H₁₄N₅O₈P, MW: 363.22 g/mol) highlights the impact of methylation on solubility and binding affinity .

Table 1: Comparative Properties of GMP and 3'-O-Methyl-GMP

| Property | GMP | 3'-O-Methyl-GMP |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₅O₈P | C₁₁H₁₆N₅O₈P |

| Molecular Weight | 363.22 g/mol | 401.25 g/mol |

| Solubility (H₂O) | High | Moderate |

| Enzymatic Stability | Low (RNase-sensitive) | High (RNase-resistant) |

| Melting Point | 190–200°C (decomposes) | 205–215°C (decomposes) |

The methylation at the 3'-position disrupts hydrogen bonding patterns, as demonstrated in gel filtration studies with ribonuclease T1, which binds 3'-guanylic acid but shows reduced affinity for methylated analogs . This steric effect is leveraged in structural biology to map enzyme active sites .

Synthesis and Industrial Production

Industrial synthesis of 3'-O-methyl-GMP involves chemical modification of GMP or enzymatic methylation using methyltransferases . BOC Sciences reports large-scale production (kg to metric ton) under controlled cleanroom conditions (Class 100–100,000), ensuring high purity for pharmaceutical applications .

Key Synthesis Steps:

-

Substrate Preparation: GMP is isolated via microbial fermentation, typically using Bacillus subtilis or Saccharomyces cerevisiae .

-

Methylation: The 3'-hydroxyl group is selectively methylated using methyl iodide (CH₃I) in an alkaline aqueous solution.

-

Purification: Ion-exchange chromatography removes unreacted reagents, yielding >98% pure product .

Table 2: Industrial Production Parameters

| Parameter | Specification |

|---|---|

| Starting Material | Microbial-derived GMP |

| Methylation Reagent | Methyl iodide |

| Reaction pH | 8.5–9.5 |

| Yield | 75–85% |

| Purity | ≥98% (HPLC) |

This method avoids the complexities of de novo nucleotide synthesis, which requires ribose-5-phosphate and purine ring precursors .

Research Applications and Biochemical Insights

Pharmaceutical Development

The compound is a precursor in antiviral and anticancer prodrugs. Methylation enhances membrane permeability and metabolic stability, as seen in nucleotide analogs like remdesivir . BOC Sciences notes its role in developing RNA-targeted therapies, where modified nucleotides evade immune detection .

Table 3: Therapeutic Applications of 3'-O-Methyl-GMP Derivatives

| Application | Mechanism of Action | Status |

|---|---|---|

| Antiviral Agents | Inhibition of RNA polymerase | Preclinical trials |

| mRNA Vaccine Stabilizers | Enhanced nuclease resistance | Commercial use |

| Cancer Immunotherapy | siRNA delivery systems | Phase I/II trials |

Future Directions

Ongoing research focuses on enzymatic synthesis using engineered methyltransferases to improve yield and sustainability. Additionally, its utility in CRISPR-Cas9 guide RNA stabilization is under exploration, promising advances in gene editing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume